LogP 1.55 and TPSA 81.59 vs. Unsubstituted Parent (LogP 0.32, TPSA 38.06) — 5-Fold Lipophilicity Increase Moves the Scaffold into CNS Drug-Like Space
The target compound exhibits computed LogP = 1.55 and topological polar surface area (TPSA) = 81.59 Ų . Its closest unsubstituted congener, 4,5,6,7‑tetrahydroisoxazolo[4,3‑c]pyridine (CAS 1000303‑67‑2), shows LogP = 0.32 and TPSA = 38.06 Ų . The 4.8‑fold higher LogP reflects the contribution of the Boc‑carbamate and 3‑amino groups, placing the target compound within the CNS drug‑like LogP window (1–3) while maintaining TPSA below the 90 Ų threshold commonly associated with passive blood‑brain barrier permeation. The unsubstituted scaffold falls outside this range and is substantially less lipophilic.
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 1.55; TPSA = 81.59 Ų; H‑bond acceptors = 5; H‑bond donors = 1 |
| Comparator Or Baseline | 4,5,6,7‑Tetrahydroisoxazolo[4,3‑c]pyridine (CAS 1000303‑67‑2): LogP = 0.32; TPSA = 38.06 Ų; H‑bond acceptors = 3; H‑bond donors = 1 |
| Quantified Difference | ΔLogP = +1.23 (4.8×); ΔTPSA = +43.53 Ų (2.1×); ΔHBA = +2 |
| Conditions | Computed by Chemscene via standard prediction algorithms (XLogP3 / Cactvs) |
Why This Matters
The physicochemical shift directly impacts CNS target engagement potential; a buyer selecting the unsubstituted scaffold for a neuroscience program risks obtaining a compound that is too polar for adequate brain exposure.
